molecular formula C21H24N4O2 B4797760 N-[(1-{[ethyl(phenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]-N-methylacetamide

N-[(1-{[ethyl(phenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]-N-methylacetamide

Cat. No.: B4797760
M. Wt: 364.4 g/mol
InChI Key: MCFNFYFIKNKQPY-UHFFFAOYSA-N
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Description

N-[(1-{[ethyl(phenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]-N-methylacetamide is a complex organic compound that features a benzimidazole core structure Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Safety and Hazards

The safety and hazards associated with a specific benzimidazole derivative would depend on its exact chemical structure. Some benzimidazole derivatives are used as drugs and have been tested for safety in humans .

Future Directions

Benzimidazole and its derivatives continue to be an area of interest in medicinal chemistry due to their broad range of chemical and biological properties . Future research may focus on developing new synthetic routes and exploring new biological activities of benzimidazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-{[ethyl(phenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]-N-methylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    N-Methylation: The final step involves the N-methylation of the acetamide group using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(1-{[ethyl(phenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

N-[(1-{[ethyl(phenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]-N-methylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    Methylbenzimidazole: A methylated derivative of benzimidazole.

    Ethylbenzimidazole: An ethylated derivative of benzimidazole.

Uniqueness

N-[(1-{[ethyl(phenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]-N-methylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl(phenyl)carbamoyl group and the N-methylacetamide moiety enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[2-[[acetyl(methyl)amino]methyl]benzimidazol-1-yl]-N-ethyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-4-24(17-10-6-5-7-11-17)21(27)15-25-19-13-9-8-12-18(19)22-20(25)14-23(3)16(2)26/h5-13H,4,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFNFYFIKNKQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2CN(C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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